molecular formula C7H10N2O3 B13076355 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13076355
M. Wt: 170.17 g/mol
InChI Key: OZWZWUCASQDJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical building block belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a bioisostere for esters and amides, offering enhanced metabolic stability by resisting hydrolysis, which can improve the pharmacokinetic properties of potential drug candidates . The structure features a carboxylic acid functional group at the 3-position, which serves as a key handle for further synthetic modification through amidation or esterification reactions, and a branched butan-2-yl substituent at the 5-position that can influence the molecule's lipophilicity and steric profile. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. Research on analogous compounds has shown potent antibacterial effects against pathogens like Escherichia coli and Bacillus subtilis , as well as significant antioxidant activity through radical scavenging mechanisms . Beyond these, the broader 1,2,4-oxadiazole family includes commercial drugs and investigational compounds with documented anticancer, anti-inflammatory, antiviral, and central nervous system activities . They have been explored as inhibitors for various enzymes, including proteases and deacetylases . This combination of a modifiable carboxylic acid and an alkyl substituent makes this compound a valuable intermediate for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . Please note: This product is offered exclusively for research purposes and is classified as For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-butan-2-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3-4(2)6-8-5(7(10)11)9-12-6/h4H,3H2,1-2H3,(H,10,11)

InChI Key

OZWZWUCASQDJTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Coupling (Two-Step or One-Pot Methods)

  • Method A (One-Pot from Amidoximes and Carboxylic Acids):
    Amidoximes are reacted with carboxylic acids in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF solvent. This is followed by cyclodehydration under heating with triethylamine to form the oxadiazole ring.
    Typical reaction conditions: room temperature shaking for 24 hours followed by heating at 100 °C for 3 hours. The product is extracted with chloroform and purified.
    Yields reported are moderate to good (up to ~66%) depending on substrates.

  • Method B (One-Pot from Nitriles and Carboxylic Acids via In Situ Amidoxime Formation):
    Nitriles are first converted to amidoximes in situ by reaction with hydroxylamine hydrochloride and triethylamine in ethanol at room temperature, followed by heating. Without isolation, the amidoxime is then reacted with the carboxylic acid and coupling agents as in Method A.
    This approach streamlines synthesis and avoids isolation of intermediates, with yields comparable to Method A.

Activation of Carboxylic Acid Derivatives

  • Activation of carboxylic acids using reagents such as CDI (carbonyldiimidazole) or Vilsmeier reagents facilitates the formation of O-acylamidoximes, which cyclize upon heating to yield 1,2,4-oxadiazoles.
  • Lewis acid catalysts (e.g., PTSA–ZnCl2) have been used to generate nitrile oxides from amidoximes, which then undergo 1,3-dipolar cycloaddition with nitriles, although yields may be low (<20%) without optimization.

Alternative Synthetic Routes

  • Tandem reactions involving nitroalkenes with arenes and nitriles in the presence of strong acids (e.g., triflic acid) have been developed for 1,2,4-oxadiazole synthesis, offering high yields (~90%) and rapid reaction times (~10 min), but require acid-resistant substrates.
  • Methods involving gem-dibromomethylarenes and amidoximes have also been reported with high yields (~90%), though these may involve longer reaction times and complex purification.

Specific Considerations for this compound

The target compound contains a butan-2-yl substituent at the 5-position and a carboxylic acid group at the 3-position of the oxadiazole ring. The following synthetic strategy is recommended based on literature precedent for similar structures:

Synthesis of the Amidoxime Intermediate

  • Start with the corresponding nitrile precursor bearing the butan-2-yl substituent at the appropriate position.
  • React the nitrile with hydroxylamine hydrochloride in the presence of a base (triethylamine) in ethanol at room temperature to form the amidoxime intermediate.

Coupling with Carboxylic Acid

  • Use 3-carboxylic acid derivatives (or directly 3-carboxylic acid) to couple with the amidoxime.
  • Employ coupling agents such as EDC and HOAt in DMF at room temperature to activate the carboxylic acid and promote amide bond formation.

Cyclodehydration to Form the Oxadiazole Ring

  • Heat the reaction mixture with triethylamine at 100–120 °C for 3–4 hours to induce cyclodehydration, forming the 1,2,4-oxadiazole ring system.

Purification and Yield

  • Extract the product using chloroform or dichloromethane, wash with water, and purify by column chromatography or recrystallization.
  • Expected yields range from 60% to 75% depending on reaction optimization.

Data Table: Representative Reaction Conditions and Yields for 3,5-Disubstituted 1,2,4-Oxadiazoles

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA Ethanol RT (25°C) 6 h - In situ formation
Coupling Amidoxime + Carboxylic acid + EDC + HOAt DMF RT 24 h - Activation of –COOH
Cyclodehydration Triethylamine DMF / solvent 100–120 °C 3–4 h 60–75 Ring closure to 1,2,4-oxadiazole
Extraction & Purification CHCl3 extraction, washing, evaporation, chromatography - - - - Standard workup

Research Findings and Optimization Notes

  • The choice of solvent significantly affects yield; DMF and dichloromethane are preferred for coupling and extraction steps respectively.
  • Bases such as triethylamine or DIPEA are critical for cyclodehydration efficiency.
  • Coupling reagents EDC and HOAt provide better yields and cleaner reactions compared to older methods using acid chlorides or anhydrides.
  • One-pot procedures combining amidoxime formation and coupling reduce purification steps and improve overall efficiency.
  • Alternative catalysts and reagents such as Lewis acids or Vilsmeier reagents can be employed but may require substrate-specific optimization.

Chemical Reactions Analysis

Types of Reactions: 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Structure and Characteristics

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid features a five-membered oxadiazole ring with a carboxylic acid functional group. The unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Anticancer Activity

Numerous studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated in various preclinical models for its ability to induce apoptosis in cancer cells.

Case Studies:

  • Maftei et al. (2020) reported that certain 1,2,4-oxadiazoles demonstrated potent anticancer activity against multiple cancer cell lines, including human colon and breast cancer cells. Specifically, derivatives showed IC50 values in the micromolar range, indicating effective cytotoxicity .
  • Mironov et al. (2020) synthesized several derivatives of this compound that exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines. Their findings highlighted the potential of these compounds as promising candidates for further development .
  • Abd el Hameid et al. (2020) evaluated a series of novel oxadiazole derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds achieved IC50 values significantly lower than those of reference drugs, suggesting their potential as effective anticancer agents .

In addition to anticancer properties, oxadiazoles have been explored for other therapeutic applications:

Anti-inflammatory Properties

Recent studies indicate that certain 1,2,4-oxadiazole derivatives may possess anti-inflammatory activity by inhibiting specific pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives have shown promise as antimicrobial agents against bacterial strains. Their mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents at position 5 of the oxadiazole ring. A comparative analysis is provided below:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight logP* Water Solubility*
5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Butan-2-yl (branched alkyl) C₇H₁₀N₂O₃ 182.17 g/mol 1.8 Low
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl (aromatic) C₁₀H₈N₂O₄ 220.18 g/mol 2.1 Very Low
5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Trifluoromethylphenyl C₁₀H₅F₃N₂O₃ 258.15 g/mol 2.5 Insoluble
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl (small alkyl) C₄H₄N₂O₃ 128.09 g/mol 0.5 Moderate
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl (heteroaromatic) C₇H₃ClN₂O₃S 230.63 g/mol 2.3 Low

*Predicted using computational tools (e.g., ChemAxon).

Key Observations:
  • Lipophilicity : The butan-2-yl derivative (logP 1.8) is less lipophilic than aromatic analogs (e.g., 4-methoxyphenyl: logP 2.1) but more lipophilic than methyl-substituted derivatives (logP 0.5) .
  • Solubility : Carboxylic acid derivatives generally exhibit poor water solubility, with methyl-substituted analogs showing moderate solubility due to smaller steric hindrance .
Challenges:
  • Bulky substituents (e.g., trifluoromethylphenyl) may reduce reaction yields due to steric effects .
  • Stereochemical control in branched alkyl substituents (e.g., butan-2-yl) requires chiral starting materials or resolution techniques .
Insights:
  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl or chlorothiophene substituents may enhance target binding via hydrophobic or dipole interactions .
  • Branched Alkyl Chains : The butan-2-yl group could improve pharmacokinetic properties (e.g., half-life) compared to linear chains .

Structure-Activity Relationships (SAR)

Substituent Size : Bulky groups (e.g., aryl) reduce solubility but improve target affinity in hydrophobic pockets .

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) increase electrophilicity of the oxadiazole ring, enhancing reactivity with nucleophilic residues .

Acid Group: The carboxylic acid is critical for salt formation (e.g., potassium salts in ) and hydrogen bonding with basic amino acids (e.g., lysine, arginine) .

Biological Activity

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀N₂O₃, with a molecular weight of approximately 170.17 g/mol. The structure features a five-membered ring containing two nitrogen atoms and one oxygen atom, which is characteristic of oxadiazole compounds. This structural configuration allows for various interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma and melanoma cells. The compound's ability to interact with specific cellular targets enhances its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
Human Breast Adenocarcinoma12.5Induction of apoptosis
Melanoma15.0Inhibition of cell proliferation
Human Colon Adenocarcinoma10.0Targeting specific signaling pathways

Anti-inflammatory Effects

Compounds within the oxadiazole class have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This suggests that this compound may also be beneficial in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as enzymes or receptors involved in cancer proliferation or inflammatory responses. These studies indicate strong hydrophobic interactions with target proteins similar to known drugs like Tamoxifen .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing carboxylic acids and hydrazines.
  • Cyclization : Employing appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications : Altering substituents on the oxadiazole ring to enhance biological activity.

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines, the compound exhibited promising results against breast and colon cancer cells. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory effects of this compound in animal models showed significant reduction in inflammation markers comparable to traditional NSAIDs .

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